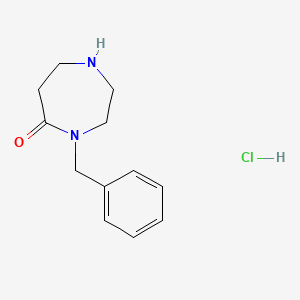
4-苄基-1,4-二氮杂环戊-5-酮盐酸盐
描述
4-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.
科学研究应用
4-Benzyl-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
作用机制
Pharmacokinetics
It is known that the compound is a white to yellow powder or crystals , suggesting it may have good solubility and could potentially be well-absorbed in the body.
Action Environment
The action, efficacy, and stability of 4-Benzyl-1,4-diazepan-5-one hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.
生化分析
Biochemical Properties
4-Benzyl-1,4-diazepan-5-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels. The interactions between 4-Benzyl-1,4-diazepan-5-one hydrochloride and these biomolecules are crucial for understanding its biochemical properties .
Cellular Effects
The effects of 4-Benzyl-1,4-diazepan-5-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These cellular effects are essential for understanding the broader implications of 4-Benzyl-1,4-diazepan-5-one hydrochloride in biological systems .
Molecular Mechanism
The molecular mechanism of 4-Benzyl-1,4-diazepan-5-one hydrochloride involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and biochemical pathways. Understanding the molecular mechanism of 4-Benzyl-1,4-diazepan-5-one hydrochloride is crucial for elucidating its role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-1,4-diazepan-5-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyl-1,4-diazepan-5-one hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. These temporal effects are critical for designing experiments and interpreting results involving 4-Benzyl-1,4-diazepan-5-one hydrochloride .
Dosage Effects in Animal Models
The effects of 4-Benzyl-1,4-diazepan-5-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects of 4-Benzyl-1,4-diazepan-5-one hydrochloride is essential for determining its therapeutic potential and safety profile in animal models .
Transport and Distribution
The transport and distribution of 4-Benzyl-1,4-diazepan-5-one hydrochloride within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of 4-Benzyl-1,4-diazepan-5-one hydrochloride is essential for elucidating its cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Benzyl-1,4-diazepan-5-one hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 4-Benzyl-1,4-diazepan-5-one hydrochloride is essential for elucidating its role in cellular processes and biochemical pathways .
准备方法
The synthesis of 4-Benzyl-1,4-diazepan-5-one hydrochloride typically involves the reaction of benzylamine with a suitable diazepanone precursor under controlled conditions. One common method involves the cyclization of N-benzyl-1,4-diaminobutane with phosgene or a phosgene equivalent to form the diazepanone ring, followed by hydrochloride salt formation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4-Benzyl-1,4-diazepan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazepanone ring, using reagents such as alkyl halides or acyl chlorides
相似化合物的比较
4-Benzyl-1,4-diazepan-5-one hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazepan-5-one hydrochloride: This compound has a similar structure but differs in the position of the benzyl group, which can affect its chemical reactivity and biological activity.
1,4-Diazepan-5-one hydrochloride:
The uniqueness of 4-Benzyl-1,4-diazepan-5-one hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-benzyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-6-7-13-8-9-14(12)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQQCLNIVUKVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


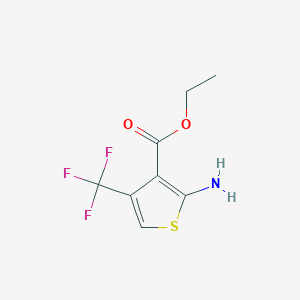
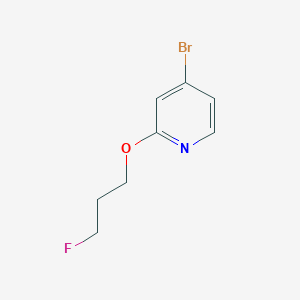
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)
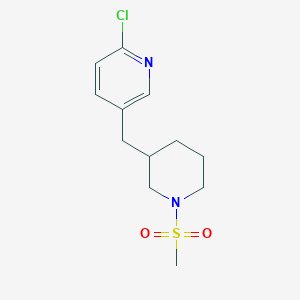
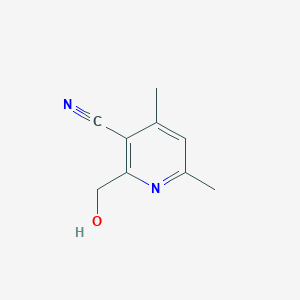
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
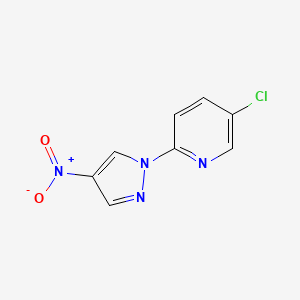
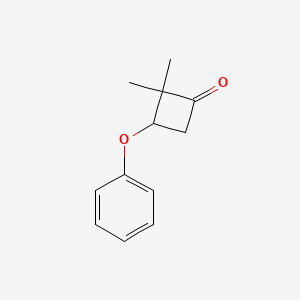
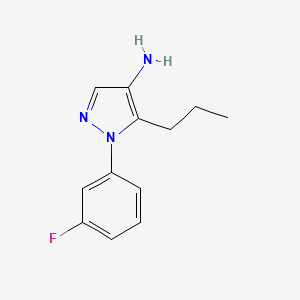
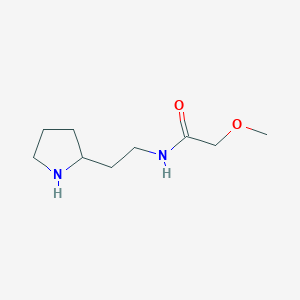
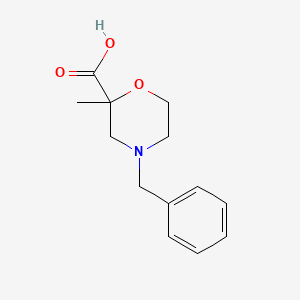
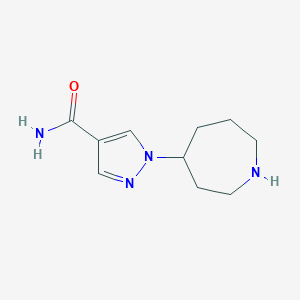
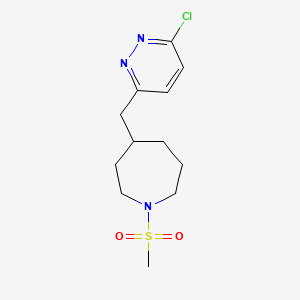
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
